molecular formula C7H8N2O4 B14891715 1-(2-Hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

1-(2-Hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Cat. No.: B14891715
M. Wt: 184.15 g/mol
InChI Key: HDFJOCZKGQROIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS: 1021245-58-8) is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its core structure is a pyridazine derivative, a scaffold known for its broad utility in synthesizing biologically active molecules. This specific compound is recognized as a valuable intermediate in pharmaceutical research, particularly in the development of novel therapeutic agents. Derivatives of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid serve as key precursors in complex synthetic pathways. For instance, related structural analogues are critical intermediates in the synthesis of Risdiplam (marketed as Evrysdi), the first small-molecule drug approved for the treatment of spinal muscular atrophy (SMA) . Furthermore, recent scientific discoveries have shown that other compounds based on the 6-oxo-1,6-dihydropyridazine core exhibit promising biological activity, such as targeting JNK2 and inhibiting the JNK2-NF-κB/MAPK pathway, which is a potential therapeutic strategy for treating complex conditions like acute lung injury and sepsis . This highlights the potential of this chemical class in pioneering research for serious inflammatory conditions. As a supplier, we provide this compound to support innovative research. It is offered with the understanding that it is For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers can order this product with the assurance of cold-chain transportation to preserve its integrity .

Properties

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

IUPAC Name

1-(2-hydroxyethyl)-6-oxopyridazine-3-carboxylic acid

InChI

InChI=1S/C7H8N2O4/c10-4-3-9-6(11)2-1-5(8-9)7(12)13/h1-2,10H,3-4H2,(H,12,13)

InChI Key

HDFJOCZKGQROIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(N=C1C(=O)O)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of hydrazine derivatives with diketones or keto acids. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions to facilitate the formation of the pyridazine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid, resulting in the formation of a dicarboxylic acid derivative.

    Reduction: The keto group can be reduced to form a hydroxyl group, leading to the formation of a dihydroxy derivative.

    Substitution: The hydrogen atoms on the pyridazine ring can be substituted with various functional groups, such as halogens or alkyl groups, using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products: The major products formed from these reactions include dicarboxylic acid derivatives, dihydroxy derivatives, and various substituted pyridazine compounds.

Scientific Research Applications

1-(2-Hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes involved in various biochemical processes. Its hydroxyethyl and carboxylic acid groups play a crucial role in binding to the active sites of target proteins, thereby influencing their activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The substituent at the N1 position significantly influences solubility, stability, and biological activity. Below is a comparative analysis of key analogues:

Compound Name Substituent (N1) Molecular Weight CAS Number Key Properties & Notes References
6-Oxo-1,6-dihydropyridazine-3-carboxylic acid H (parent compound) 139.09 (anhydrous) 37972-69-3 Base structure; monohydrate form available; used as a building block .
1-(4-Fluorophenyl) derivative 4-Fluorophenyl 234.19 MFCD09049470 Lipophilic; stable at RT; PubChem CID: 16777017 .
1-(2-Furylmethyl) derivative 2-Furylmethyl 220.18 1105192-25-3 Moderate polarity; limited stock availability .
1-(3-Chloro-4-methylphenyl) derivative 3-Chloro-4-methylphenyl Not provided sc-332535 Specialty chemical; priced at $248/250 mg; halogen enhances reactivity .
1-(Carboxymethyl) hydrochloride Carboxymethyl 234.60 (HCl salt) 1803561-14-9 Hydrochloride salt increases aqueous solubility .
1-(Cyclopropylmethyl) derivative Cyclopropylmethyl Not provided EN300-274204 Steric hindrance from cyclopropane may affect binding .
1-(4-Nitrophenyl) derivative 4-Nitrophenyl 260.2 1171087-88-9 Strong electron-withdrawing group; impacts redox stability .
Key Observations:
  • Hydroxyethyl vs.
  • Acid Functionality : All analogues retain the C3 carboxylic acid group, enabling salt formation (e.g., hydrochloride in ), which is critical for bioavailability in drug design.
  • Stability : Fluorophenyl and nitrophenyl derivatives exhibit stability at room temperature, whereas furylmethyl derivatives face stock limitations, suggesting synthesis or stability challenges .

Biological Activity

1-(2-Hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, a compound belonging to the dihydropyridazine class, has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic implications based on existing literature and research findings.

  • Molecular Formula : C10H11N3O4
  • Molecular Weight : 237.21 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1273709-54-8

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing primarily on its anti-inflammatory, anti-cancer, and antiviral properties.

Anti-inflammatory Activity

Research indicates that derivatives of dihydropyridazine compounds exhibit significant anti-inflammatory effects. In vitro studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines, thus suggesting a potential therapeutic role in treating inflammatory diseases.

Antiviral Activity

In a study exploring HIV-1 inhibitory activity, similar compounds showed moderate to potent effects against viral replication. The mechanism of action appears to involve interference with the viral lifecycle at multiple stages, including inhibition of viral entry and replication .

Anticancer Potential

Dihydropyridazine derivatives have also been investigated for their anticancer properties. For instance, compounds within this class have been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of cell cycle proteins. The structure-activity relationship (SAR) studies indicate that modifications at specific positions significantly enhance their cytotoxicity against tumor cells .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : Many derivatives inhibit key enzymes involved in inflammatory pathways.
  • Receptor Interaction : Binding to specific receptors may modulate signaling pathways associated with inflammation and cancer progression.
  • Molecular Docking Studies : Computational studies suggest that these compounds can effectively bind to target proteins involved in viral replication and cancer cell survival.

Study 1: Anti-HIV Activity

A series of dihydropyridazine derivatives were synthesized and screened for their ability to inhibit HIV-1. Among them, certain compounds demonstrated over 80% inhibition of viral replication at concentrations below cytotoxic levels .

Study 2: Anticancer Efficacy

In vitro assays conducted on breast cancer cell lines revealed that selected dihydropyridazine derivatives induced significant apoptosis compared to controls. The study highlighted the importance of hydroxyl substitutions in enhancing anticancer activity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
1-(2-Hydroxyethyl)-6-oxo...Anti-HIV25
4-(phenylamino)-6-oxo...Anticancer15
6-Oxo-1,6-dihydropyridazine...Anti-inflammatory10

Q & A

Q. What are the optimal synthetic routes for synthesizing 1-(2-Hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid with high purity?

Methodological Answer: The synthesis typically involves cyclization of precursor hydrazines with carbonyl derivatives. For example:

  • Route A (Classical): Acid-catalyzed cyclization of ethyl 3-(2-hydroxyethylamino)acrylate derivatives yields ~40–50% purity but requires extensive purification .
  • Route B (Modern): Pd-catalyzed coupling of pyridazine intermediates under inert atmospheres improves regioselectivity, achieving >85% purity .
    Key Considerations: Optimize reaction temperature (80–100°C) and solvent polarity (e.g., DMF or THF) to suppress side products. Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane).

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

Methodological Answer:

  • NMR:
    • ¹H NMR: Look for the hydroxyethyl proton signals at δ 3.6–4.0 ppm (m, -CH2OH) and the pyridazine ring protons at δ 6.8–7.2 ppm (d, J = 6 Hz) .
    • ¹³C NMR: The carboxylic carbon appears at ~170 ppm, while the ketone (C=O) resonates at ~180 ppm .
  • IR: Strong absorption bands at 1680–1720 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad -OH stretch) confirm functional groups .

Q. What are the stability and storage recommendations for this compound?

Methodological Answer:

  • Stability: The compound is stable under inert conditions (N2 atmosphere) but hydrolyzes in acidic/basic media. Avoid prolonged exposure to light or humidity .
  • Storage: Store at –20°C in amber vials with desiccants (e.g., silica gel). Use within 6 months to prevent degradation.

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of the hydroxyethyl group?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated hydroxyethyl analogs to determine if proton transfer is rate-limiting .
  • Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict nucleophilic attack at the pyridazine C4 position, explaining regioselectivity in alkylation reactions .

Q. What strategies mitigate discrepancies in reaction yields during scale-up?

Methodological Answer:

  • Process Optimization: Use flow chemistry to maintain consistent temperature and mixing, reducing side reactions observed in batch reactors .
  • In Situ Monitoring: Implement PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. How can impurity profiles be controlled during synthesis?

Methodological Answer:

  • HPLC Analysis: Use a C18 column (gradient: 0.1% TFA in acetonitrile/water) to detect and quantify impurities. Common byproducts include dehydroxylated analogs (retention time ~12–14 min) .
  • Recrystallization: Purify crude product using ethanol/water (7:3 v/v) to remove polar impurities, achieving >98% purity .

Q. What catalytic systems enhance the compound’s derivatization for structure-activity studies?

Methodological Answer:

  • Enzymatic Catalysis: Lipase B (e.g., CAL-B) selectively acetylates the hydroxyethyl group in anhydrous THF, preserving the pyridazine ring .
  • Metal Catalysis: Ru-phosphine complexes enable Suzuki-Miyaura coupling at the C5 position for introducing aryl/heteroaryl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.